molecular formula C23H20ClN3O B4289831 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4289831
M. Wt: 389.9 g/mol
InChI Key: OSNHAGVIOCKUCB-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H20ClN3O and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1294900 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Microbial Screening

One application of derivatives of hexahydroquinoline, including those similar to 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, involves their synthesis and subsequent screening for antimicrobial properties. Such derivatives have shown notable action against tested microbes, highlighting their potential in developing antibacterial and antifungal agents (Goswami et al., 2022).

Optoelectronic and Charge Transport Properties

Another significant area of research is the exploration of the optoelectronic, nonlinear, and charge transport properties of hexahydroquinoline derivatives. Studies have focused on understanding their structural, electronic, optical, and charge transport properties using techniques like density functional theory (DFT). These compounds, including those structurally similar to 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, are proposed to be efficient multifunctional materials, potentially useful in various electronic and optical applications (Irfan et al., 2020).

Crystal Structure Analysis

Research also includes detailed crystal structure analysis of hexahydroquinoline derivatives. X-ray diffraction techniques have been used to study the molecular and crystal structures, providing insights into their geometrical and conformational characteristics. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Mazina et al., 2004).

Antifungal Properties

The synthesis and evaluation of antifungal properties are another important application. Various analogues of hexahydroquinoline, including structures similar to 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile, have been synthesized and tested for their effectiveness against fungal infections. This research is significant for developing new antifungal agents (Gholap et al., 2007).

Synthesis and Structural Properties

Another research focus is the synthesis and structural properties of hexahydroquinoline derivatives. Studies include the multicomponent synthesis and characterization of these compounds using various spectroscopic methods. The crystal structures and conformational details provide valuable information for potential applications in medicinal chemistry and material science (Kant et al., 2014).

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c1-14-5-11-17(12-6-14)27-19-3-2-4-20(28)22(19)21(18(13-25)23(27)26)15-7-9-16(24)10-8-15/h5-12,21H,2-4,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNHAGVIOCKUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Cl)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.